4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide
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Overview
Description
4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide typically involves the reaction of appropriate pyrimidine derivatives with isopropylamine
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor for Alzheimer’s disease treatment.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Uniqueness: 4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide is unique due to its specific structural features and the presence of both amino and carboxamide groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
4-amino-N-propan-2-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-5(2)12-8(13)6-3-10-4-11-7(6)9/h3-5H,1-2H3,(H,12,13)(H2,9,10,11) |
InChI Key |
YFOFBYKUDPMOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CN=CN=C1N |
Origin of Product |
United States |
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